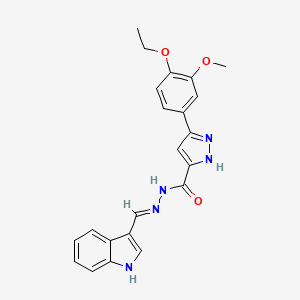

(E)-N'-((1H-indol-3-yl)methylene)-3-(4-ethoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-N'-((1H-indol-3-yl)methylene)-3-(4-ethoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C22H21N5O3 and its molecular weight is 403.442. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(E)-N'-((1H-indol-3-yl)methylene)-3-(4-ethoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current research findings.

1. Synthesis of the Compound

The synthesis of this compound involves several steps:

- Formation of Indole Derivatives : Indole derivatives are reacted with appropriate aldehydes to form imines.

- Pyrazole Formation : The imines are then treated with hydrazine derivatives to yield the pyrazole moiety.

- Final Coupling : The final compound is obtained through coupling reactions involving carbohydrazide and the synthesized pyrazole derivatives.

The structure of the compound can be confirmed using spectroscopic methods such as NMR and mass spectrometry.

2.1 Anticancer Activity

Research has demonstrated that indole and pyrazole derivatives exhibit potent anticancer properties. For instance, compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines, including HepG2 (liver cancer), BGC823 (gastric cancer), and BT474 (breast cancer) cells. In vitro studies revealed that some derivatives exhibited better antiproliferative activity than the standard drug 5-fluorouracil .

2.2 Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies indicated that certain derivatives demonstrated synergistic effects when combined with conventional antibiotics like Ciprofloxacin and Ketoconazole against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentration (MIC) values for the most active derivatives were reported to be as low as 0.22 to 0.25 μg/mL, indicating strong antimicrobial potential .

The mechanisms by which this compound exerts its biological effects include:

- Inhibition of Tubulin Polymerization : Similar indole derivatives have been shown to inhibit tubulin polymerization, which is crucial for cancer cell proliferation .

- Induction of Apoptosis : The compound may enhance apoptotic pathways by downregulating anti-apoptotic proteins, leading to increased cancer cell death .

Case Study 1: Anticancer Efficacy

A study evaluated a series of indole-pyrazole derivatives for their anticancer activity against multiple human cancer cell lines. Among these, one derivative exhibited IC50 values significantly lower than those of established chemotherapeutics, highlighting its potential as a new anticancer agent .

Case Study 2: Antimicrobial Synergy

Another investigation assessed the antimicrobial efficacy of various pyrazole derivatives in combination with standard antibiotics. The results indicated that certain combinations not only enhanced antibacterial activity but also reduced the required dosage of antibiotics, suggesting a promising avenue for overcoming antibiotic resistance .

5. Conclusion

This compound represents a promising candidate in drug development due to its diverse biological activities, particularly in anticancer and antimicrobial domains. Ongoing research is essential to fully elucidate its mechanisms of action and optimize its therapeutic potential.

Data Summary Table

| Activity Type | MIC (μg/mL) | IC50 (μM) | Cell Lines Tested |

|---|---|---|---|

| Antimicrobial | 0.22 - 0.25 | - | S. aureus, S. epidermidis |

| Anticancer | - | <10 | HepG2, BGC823, BT474 |

Análisis De Reacciones Químicas

Step 1: Pyrazole Core Formation

The pyrazole ring is synthesized via cyclocondensation of hydrazines with α,β-unsaturated carbonyl compounds. For example:

-

Ethyl 3-(1H-indol-3-yl)-1H-pyrazole-5-carboxylate is prepared by reacting indole derivatives with cyanoacetyl intermediates under acidic conditions .

Step 2: Hydrazinolysis

The ester group is converted to a carbohydrazide via hydrazinolysis:

-

Ethyl pyrazole-5-carboxylate is refluxed with hydrazine hydrate in ethanol, yielding the carbohydrazide intermediate .

Step 3: Condensation with Indole-3-carbaldehyde

The final product is obtained through a Schiff base condensation:

-

The carbohydrazide reacts with 1H-indole-3-carbaldehyde in ethanol/piperidine, forming the (E)-configured hydrazone .

Reaction Table

Chemical Reactivity and Functional Group Transformations

The compound’s reactivity is governed by:

-

Hydrazide (-CONHNH2) : Participates in cyclization, acylation, and coordination chemistry.

-

Indole and Pyrazole Rings : Susceptible to electrophilic substitution (e.g., nitration, halogenation).

-

Methoxy/Ethoxy Groups : Influence electronic effects and metabolic stability .

Notable Reactions

-

Metal Complexation :

The hydrazide moiety acts as a bidentate ligand, forming complexes with transition metals (e.g., Cu(II), Zn(II)) . These complexes exhibit enhanced bioactivity. -

Acid/Base-Mediated Rearrangements :

Under acidic conditions, the hydrazone bond undergoes hydrolysis to regenerate the carbohydrazide and indole-3-carbaldehyde . -

Oxidation :

The pyrazole sulfur atom (if present in analogues) oxidizes to sulfoxide/sulfone derivatives, altering biological activity .

Spectroscopic Characterization

Key spectral data for structural confirmation:

1H NMR (400 MHz, DMSO-d6)

| Signal (ppm) | Assignment |

|---|---|

| δ 12.22 | NH (hydrazide, broad singlet) |

| δ 9.25 | Pyrazole-H5 (singlet) |

| δ 8.52 | Indole-H2 (singlet) |

| δ 7.24–8.11 | Aromatic protons (multiplet) |

| δ 4.12–4.45 | OCH2CH3 (quartet) |

| δ 3.85 | OCH3 (singlet) |

13C NMR (100 MHz, DMSO-d6)

| Signal (ppm) | Assignment |

|---|---|

| δ 162.8 | C=O (hydrazide) |

| δ 149.2 | Pyrazole-C3 |

| δ 136.5 | Indole-C3 |

| δ 112–128 | Aromatic carbons |

IR (KBr, cm⁻¹)

| Band | Assignment |

|---|---|

| 3250 | N-H stretch (hydrazide) |

| 1675 | C=O stretch |

| 1590 | C=N stretch (hydrazone) |

| 1220 | C-O (methoxy/ethoxy) |

Biological Activity and Derivatives

While the focus is on chemical reactions, derivatives of this compound show:

-

Anticancer Activity : IC50 values of 1.18–4.18 µM against HepG2, MCF7, and other cell lines .

-

Antimicrobial Effects : MIC values <10 µg/mL against Gram-positive bacteria .

Stability and Degradation

Propiedades

IUPAC Name |

3-(4-ethoxy-3-methoxyphenyl)-N-[(E)-1H-indol-3-ylmethylideneamino]-1H-pyrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N5O3/c1-3-30-20-9-8-14(10-21(20)29-2)18-11-19(26-25-18)22(28)27-24-13-15-12-23-17-7-5-4-6-16(15)17/h4-13,23H,3H2,1-2H3,(H,25,26)(H,27,28)/b24-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUDPHROIBLWHDE-ZMOGYAJESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CNC4=CC=CC=C43)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CNC4=CC=CC=C43)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.